3-Chloro-2',6'-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2’,6’-dimethylbenzophenone is a chemical compound widely used in scientific research. It possesses unique properties that make it valuable for various applications, including organic synthesis, pharmaceutical development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2’,6’-dimethylbenzophenone typically involves the chlorination of 2’,6’-dimethylbenzophenone. This process can be carried out using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions . The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 3-Chloro-2’,6’-dimethylbenzophenone often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2’,6’-dimethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenones depending on the substituent used.
Scientific Research Applications
3-Chloro-2’,6’-dimethylbenzophenone is utilized in a wide range of scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the creation of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2’,6’-dimethylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. This interaction often leads to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3’,5’-dimethylbenzophenone
- 2-Chloro-2’,6’-dimethylbenzophenone
- 4-Chloro-2’,6’-dimethylbenzophenone
Uniqueness
3-Chloro-2’,6’-dimethylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
(3-chlorophenyl)-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAACZZFLXPFKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.